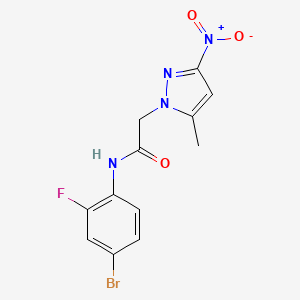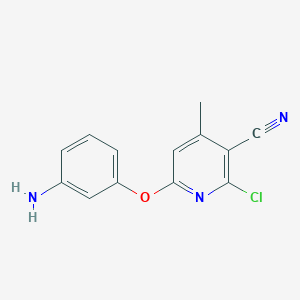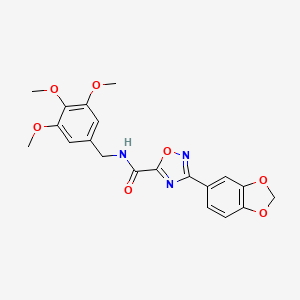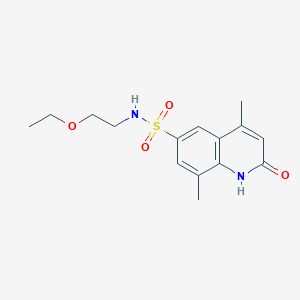![molecular formula C17H20N6O3 B11490897 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11490897.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the benzimidazole and pyrazole intermediates, which are then coupled through a series of reactions involving amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), along with solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted benzimidazole compounds.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The pyrazole ring may interact with enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities.
Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole and 4-nitropyrazole are structurally related.
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is unique due to the combination of benzimidazole and pyrazole rings in its structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C17H20N6O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C17H20N6O3/c1-12-11-16(23(25)26)21-22(12)10-4-7-17(24)18-9-8-15-19-13-5-2-3-6-14(13)20-15/h2-3,5-6,11H,4,7-10H2,1H3,(H,18,24)(H,19,20) |
InChI Key |
FXZSGDCQAFMCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NCCC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11490815.png)

![1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11490832.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11490841.png)
![1-(1-Benzofuran-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11490848.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B11490850.png)

![5-(3,4-Diethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11490860.png)
![[1,2,4]Oxadiazole, 5-(2-fluorobenzyl)-3-(4-pyrrol-1-ylphenyl)-](/img/structure/B11490864.png)
methanone](/img/structure/B11490865.png)

![11-(2-chlorophenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11490876.png)
![2-(2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-methyl-1,3-benzoxazol-7-yl)-2H-benzotriazole](/img/structure/B11490878.png)

